Welcome to the BenchChem Online Store!
molecular formula C8H9NO2 B1617145 Pyridine-2-carbaldehyde ethylene acetal CAS No. 5693-54-9

Pyridine-2-carbaldehyde ethylene acetal

Cat. No. B1617145
M. Wt: 151.16 g/mol
InChI Key: FPSCKCFSKOKOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05554620

Procedure details

A mixture of 2-pyridinecarboxaldehyde (267 g, 2.5 mol), ethylene glycol (310.35 g, 5 mol), and 118.8 g (0.62 mol) of p-toluenesulfonic acid in 1.5 L of toluene placed in a 3 L flask fitted with a Dean Stark trap was allowed to reflux until the removal of water was complete. The mixture was concentrated in vacuo and the residue was poured into 800 mL of ice/10% potassium carbonate solution. The above mixture was extracted with ether (2×500 mL), and the organic layer was dried over sodium sulfate, filtered through an active charcoal/supercel and concentrated in vacuo to yield an oil. The oil was distilled (0.15 mm/90° C.) to afford 109.7 g (29.3%) of 2-(1,3-dioxolan-2-yl)-pyridine, as a pale yellow liquid.
Quantity
267 g
Type
reactant
Reaction Step One
Quantity
310.35 g
Type
reactant
Reaction Step One
Quantity
118.8 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[O:8].[CH2:9](O)[CH2:10][OH:11].C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[O:8]1[CH2:9][CH2:10][O:11][CH:7]1[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1

Inputs

Step One
Name
Quantity
267 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Name
Quantity
310.35 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
118.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a 3 L flask
CUSTOM
Type
CUSTOM
Details
fitted with a Dean Stark trap
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was poured into 800 mL of ice/10% potassium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
The above mixture was extracted with ether (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through an active charcoal/supercel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled (0.15 mm/90° C.)

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 109.7 g
YIELD: PERCENTYIELD 29.3%
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.